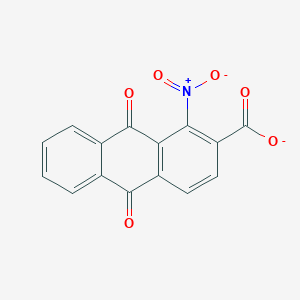
1-Nitro-9,10-dioxo-2-anthracenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-9,10-dioxo-2-anthracenecarboxylate is a chemical compound with the molecular formula C15H7NO6 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains nitro and carboxylate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate can be synthesized through nitration of 9,10-anthraquinone followed by carboxylation. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthracene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The anthracene core can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-Amino-9,10-dioxo-2-anthracenecarboxylate.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of anthracene derivatives.
Applications De Recherche Scientifique
1-Nitro-9,10-dioxo-2-anthracenecarboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Nitro-9,10-dioxo-2-anthracenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a potential candidate for studying oxidative stress and related pathways.
Comparaison Avec Des Composés Similaires
- 9,10-Anthraquinone
- 1-Nitroanthracene
- 2-Anthracenecarboxylic acid
Comparison: 1-Nitro-9,10-dioxo-2-anthracenecarboxylate is unique due to the presence of both nitro and carboxylate groups on the anthracene core. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. For example, 9,10-Anthraquinone lacks the nitro group, while 1-Nitroanthracene does not have the carboxylate group, making this compound a versatile compound for various research purposes.
Propriétés
Formule moléculaire |
C15H6NO6- |
|---|---|
Poids moléculaire |
296.21 g/mol |
Nom IUPAC |
1-nitro-9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)/p-1 |
Clé InChI |
PMOCDYOEOUEPAN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


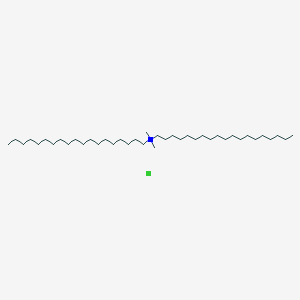
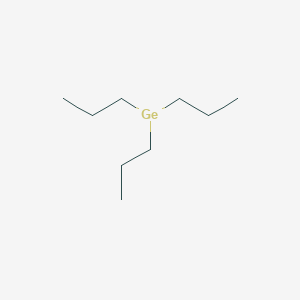
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
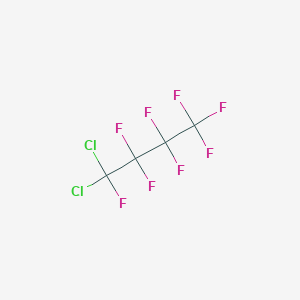

![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
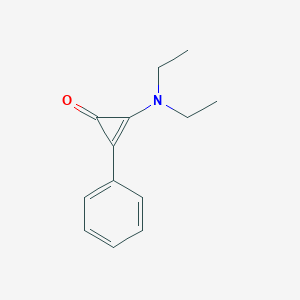

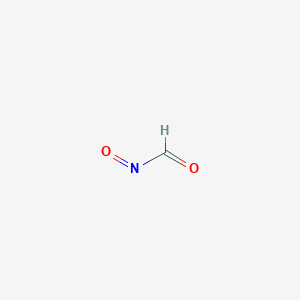

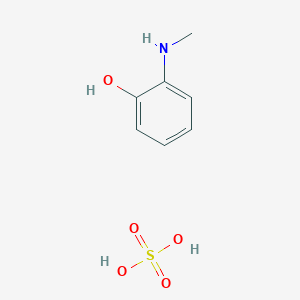
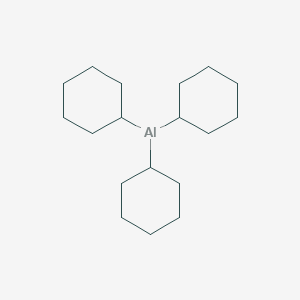
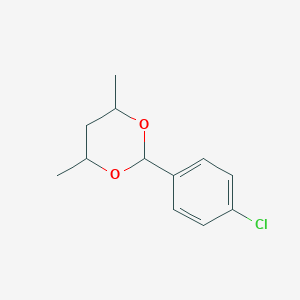
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
